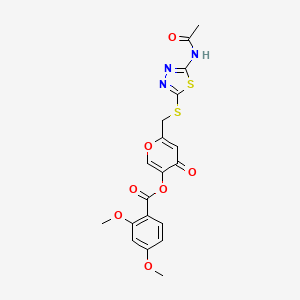

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a synthetic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a pyranone ring and a 2,4-dimethoxybenzoate ester group. Its synthesis involves reacting 5-acetamido-1,3,4-thiadiazole-2-thiol derivatives with substituted benzoic acid intermediates under controlled conditions, as described in methodologies for analogous compounds . The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including anticonvulsant, antimicrobial, and antitumor activities .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-12-6-14(24)16(8-28-12)29-17(25)13-5-4-11(26-2)7-15(13)27-3/h4-8H,9H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXURCPRKKNFXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring, thiadiazole moiety, and acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.5 g/mol |

| Structural Features | Pyran ring, thiadiazole moiety, acetamido group |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyran structures exhibit significant antimicrobial activity. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .

Case Study: Efficacy Against Mycobacterium tuberculosis

In vitro studies have demonstrated that certain thiadiazole derivatives possess activity against monoresistant strains of M. tuberculosis. One such derivative exhibited metabolic stability with a half-life (T1/2) of 1.63 hours and a peak concentration (Cmax) of 2503.25 ng/ml after administration .

Anticancer Activity

Thiadiazole derivatives are also noted for their anticancer properties. The introduction of the acetamido group in the structure may enhance the compound's ability to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The precise mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors that are crucial for microbial survival or cancer cell growth. The compound's structural features suggest potential binding affinities to these targets.

Comparative Analysis with Similar Compounds

The biological activities of 6-(((5-acetamido-1,3,4-thiadiazol-2-y)thio)methyl)-4-oxo-4H-pyran can be compared with other related compounds:

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| 6-(thio(methyl)-4H-pyran derivatives | Various | Antimicrobial |

| 6-(benzamido derivatives | 896014-14-5 | Anticancer |

| 6-(propionamido derivatives | 896016-49-2 | Antiviral |

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Compounds containing thiadiazole derivatives have been shown to exhibit significant antibacterial and antifungal activities. Research indicates that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.

- Anticancer Properties : Several studies have focused on the anticancer effects of compounds with pyran and thiadiazole structures. The unique electronic properties imparted by the combination of these groups may enhance their ability to interact with biological targets involved in cancer progression. For instance, derivatives of similar compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this compound could be further explored for anticancer drug development.

- Anti-inflammatory Effects : Compounds derived from pyran and thiadiazole frameworks have been investigated for their anti-inflammatory properties. Preliminary studies suggest that they may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate typically involves multi-step organic reactions that integrate various functional groups to achieve the desired structure. Key steps often include:

- Formation of the pyran ring through cyclization reactions.

- Introduction of the thiadiazole moiety via nucleophilic substitution methods.

- Esterification processes to attach the benzoate group.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of similar thiadiazole-containing compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the thiadiazole structure could enhance activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on pyran derivatives have shown promising results against various cancer cell lines, including breast and lung cancer. These compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further research is needed to elucidate the mechanisms of action and optimize their pharmacological profiles.

Data Table: Summary of Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with cyclocondensation of thiadiazole precursors. For example:

- Step 1 : Cyclization of 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylene-containing pyranone intermediate under alkaline conditions (e.g., NaOH or KOH in ethanol/water mixtures) to form the thioether linkage .

- Step 2 : Esterification of the pyran-4-one intermediate with 2,4-dimethoxybenzoic acid using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI in anhydrous DMF .

- Critical conditions : Temperature control (reflux at 80–100°C for 6–12 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol to pyranone). Yields typically range from 45% to 65%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- 1H/13C NMR : Identify protons on the thiadiazole (δ 7.8–8.2 ppm for NH-acetamido) and pyranone (δ 6.2–6.5 ppm for olefinic protons). The 2,4-dimethoxybenzoate ester appears as singlet peaks for methoxy groups (δ 3.8–3.9 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyranone and ester) and thioether bonds (C-S at ~650 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₈N₂O₆S₂: 453.06; observed: 453.05) .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities requiring recrystallization (e.g., DMF/EtOH mixtures) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Case Example : A calculated 1H NMR shift for the pyranone ring at δ 6.3 ppm may appear at δ 6.5 ppm due to solvent polarity or hydrogen bonding. Verify using deuterated DMSO vs. CDCl₃ to assess solvent effects .

- Polymorphism : If melting points vary (e.g., observed 215°C vs. literature 220°C), perform X-ray crystallography to identify crystalline forms .

- Isotopic Patterns : Use HRMS to distinguish between isobaric impurities (e.g., sulfur vs. oxygen analogs) .

Q. What strategies are recommended to elucidate the compound’s mechanism of action in biological systems?

- In Silico Docking : Model interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina. The thiadiazole moiety often binds to hydrophobic pockets, while the pyranone ring participates in hydrogen bonding .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., β-lactamases) in phosphate buffer (pH 7.4) with fluorogenic substrates. Compare to control inhibitors like clavulanic acid .

- Gene Expression Profiling : Use RT-qPCR to assess upregulation of stress-response genes (e.g., sodA in E. coli) post-treatment .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

- SAR Guidance :

- Thiadiazole Ring : Replace acetamido with sulfonamide to improve water solubility (logP reduction from 2.1 to 1.5) .

- Pyranone : Introduce electron-withdrawing groups (e.g., nitro at C-5) to stabilize reactive intermediates .

- Benzoate Ester : Replace methoxy with trifluoromethyl to enhance membrane permeability (tested via Caco-2 monolayer assays) .

- Toxicology Screening : Use zebrafish embryos (FET assay) to evaluate acute toxicity (LC₅₀ > 100 µM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.